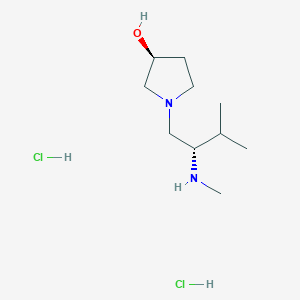
2-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)nicotinic acid (2,5-DMNA) is an important organic compound used in scientific research. It has a wide range of applications, including biochemical and physiological studies, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies to investigate the effects of various compounds on biological systems. Additionally, it is used in laboratory experiments to study the mechanism of action of various drugs.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that it acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of signals between neurons. This action is believed to be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and behavior. Finally, it has been shown to decrease the activity of certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of signals between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% for laboratory experiments is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to obtain and it is relatively inexpensive compared to other compounds. However, one of the major limitations of using 2-(2,5-Dimethylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 2-(2,5-Dimethylphenyl)nicotinic acid, 95% include its use in drug development, as it has been shown to have a variety of effects on biochemical and physiological processes. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have a variety of effects on neurological processes. Finally, it could be used to study the effects of various compounds on biological systems, as it has been shown to have a variety of effects on biochemical and physiological processes.
Métodos De Síntesis
2-(2,5-Dimethylphenyl)nicotinic acid, 95% is produced through a chemical reaction between 2,5-dimethoxyaniline and acetic anhydride. The reaction is catalyzed by a base, such as pyridine, and the product is a white, crystalline solid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon gas, and the reaction conditions are carefully controlled to ensure the highest purity of the product.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-10(2)12(8-9)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOBZTVIBULKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660486 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
1225508-46-2 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














